O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure Analysis The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was successfully synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through an intramolecular lactonization reaction. The structural analysis was meticulously carried out using 1H NMR spectroscopy and high-resolution mass spectrometry, and the crystal structure was resolved via single crystal X-ray diffraction analysis. The compound exhibits a unique bicyclo[2.2.2]octane structure encompassing a lactone moiety and a piperidine ring. The crystal structure revealed the presence of two diastereomers of the molecules in a 1:1 ratio, highlighting the compound's intricate stereochemistry (Moriguchi et al., 2014).
Chiral Compound Synthesis A chiral variant of the compound, namely (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized as a chiral cyclic amino acid ester. This process was achieved via an intramolecular lactonization reaction from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters. This synthesis is remarkable as it was performed without using chiral catalysts or enzymes and without the need for separation by chiral column chromatography. The precise structure of this chiral compound was elucidated through single crystal X-ray diffraction analysis, revealing its orthorhombic space group and intricate bicyclo[2.2.2]octane structure composed of lactone and piperidine groups (Moriguchi et al., 2014).
Safety and Hazards
The safety information for “O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate” includes several hazard statements: H315, H319, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate is the CCR3 receptor . The CCR3 receptor is a chemokine receptor that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell that is involved in the immune response .
Mode of Action
This compound interacts with the CCR3 receptor as an antagonist . By binding to the receptor, it prevents the natural ligand from binding and activating the receptor, thereby inhibiting the chemotactic response .
Biochemical Pathways
The inhibition of the CCR3 receptor by this compound affects the chemokine signaling pathway . This pathway is responsible for the chemotaxis of eosinophils, and its inhibition can reduce the migration of these cells to sites of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of the CCR3 receptor . This results in a reduction in eosinophil migration, which could potentially reduce inflammation and the symptoms associated with conditions where eosinophils play a role .
Biochemical Analysis
Biochemical Properties
O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to bind selectively to specific enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing the rate of biochemical reactions . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic processes, leading to altered cellular metabolism . Additionally, the compound’s impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed . These effects include cellular toxicity, altered metabolic pathways, and potential organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its bioavailability and efficacy, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound is essential for its activity and function, as it needs to be present in the right cellular context to interact with its target biomolecules effectively.
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-10(15)7-11(9)12(16)18-4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFSVHTRCLQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.